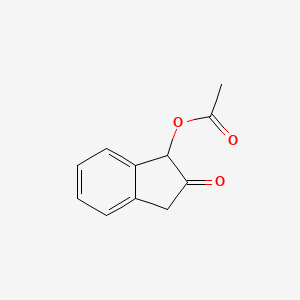![molecular formula C18H39NSi B14641160 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine CAS No. 52371-78-5](/img/structure/B14641160.png)
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine is a compound that features a piperidine ring substituted with a butyl chain that is further modified with a dibutyl(methyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine typically involves the reaction of piperidine with a suitable butylating agent followed by silylation. One common method involves the use of dibutyl(methyl)silyl chloride as the silylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted piperidines or silyl ethers.
Applications De Recherche Scientifique
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at the piperidine nitrogen. This allows for selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, potentially influencing neurotransmitter systems or enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[Dibutyl(methyl)silyl]methyl}piperidine: Similar structure but with a different substitution pattern.
1-{4-[Dibutyl(methyl)silyl]butyl}pyrrolidine: Similar structure but with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the silyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
52371-78-5 |
|---|---|
Formule moléculaire |
C18H39NSi |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
dibutyl-methyl-(4-piperidin-1-ylbutyl)silane |
InChI |
InChI=1S/C18H39NSi/c1-4-6-16-20(3,17-7-5-2)18-12-11-15-19-13-9-8-10-14-19/h4-18H2,1-3H3 |
Clé InChI |
GCMKLYWXQAFUJO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(CCCC)CCCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


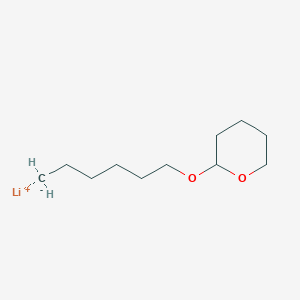
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)
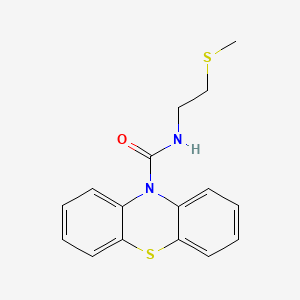
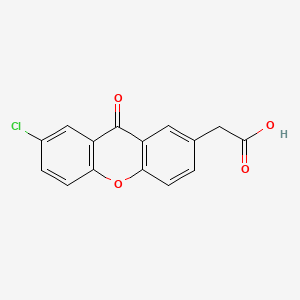
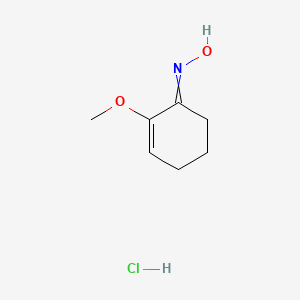
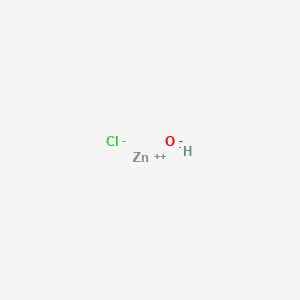
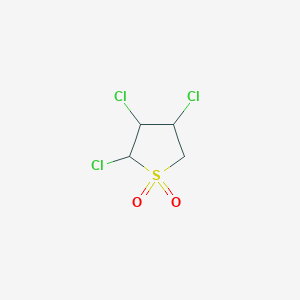
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
